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Compound Name:
Bis(dimethylamino-2-

propoxy)copper(II)

Cat. No.: B596864 Get Quote

An Objective Comparison of Bis(dimethylamino-2-propoxy)copper(II) and Copper(II)

Acetylacetonate for Chemical Vapor Deposition

For researchers and professionals in materials science and drug development, the choice of

precursor is critical in Chemical Vapor Deposition (CVD) for fabricating high-quality copper thin

films. This guide provides a detailed comparison of two common copper(II) precursors:

Bis(dimethylamino-2-propoxy)copper(II), hereafter referred to as Cu(dmap)₂, and Copper(II)

acetylacetonate, known as Cu(acac)₂. This comparison is based on experimental data from

peer-reviewed studies to assist in selecting the optimal precursor for specific applications.

Precursor Properties
Both Cu(dmap)₂ and Cu(acac)₂ are solid-state compounds that can be sublimated for gas-

phase delivery in a CVD reactor. Their fundamental properties are summarized below.

Cu(dmap)₂ is a purple crystalline solid, while Cu(acac)₂ typically appears as a blue or green

powder. A key difference lies in their volatility, with Cu(dmap)₂ exhibiting a lower sublimation

temperature, which can be advantageous for low-temperature deposition processes.
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Property
Bis(dimethylamino-2-
propoxy)copper(II)
(Cu(dmap)₂)

Copper(II) Acetylacetonate
(Cu(acac)₂)

Chemical Formula C₁₀H₂₄CuN₂O₂ C₁₀H₁₄CuO₄

Molecular Weight 267.86 g/mol 261.76 g/mol

Appearance Dark purple crystals[1]
Blue or blue-green crystalline

powder

Sublimation Temperature 90°C @ 0.05 Torr[2] ~140-160°C[3]

Decomposition Temperature 185-188°C[2]
Begins to decompose above

210°C[4]

Handling Considerations

Air and moisture sensitive;

should be stored in an inert

environment[1]

Generally stable, safe, and

easy to handle

Performance in Copper Film Deposition
The performance of a precursor in CVD is evaluated based on the conditions required for

deposition and the quality of the resulting film. The data below is compiled from studies on CVD

and Atomic Layer Deposition (ALD), a subclass of CVD, to provide a comparative overview.

Notably, a study on a closely related aminoalkoxide precursor, bis(diethylamino-2-

propoxy)copper(II), demonstrated the deposition of high-purity copper films with very low

resistivity.[5] For Cu(acac)₂, recent advancements in ALD have enabled the growth of high-

quality films at lower temperatures using a co-reactant.[4][6]
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Performance Metric
Bis(dimethylamino-2-
propoxy)copper(II) (or
related aminoalkoxides)

Copper(II) Acetylacetonate

Deposition Method
MOCVD (without co-reactant)

[5]

ALD (with hydroquinone co-

reactant)[4][6]

Substrate Temperature 230–350°C[5] 160–240°C[4][6]

Film Purity

High purity; no detectable C,

N, or O contamination at 230-

260°C[5]

High purity; carbon level ≤ 9

at.%[6]

Electrical Resistivity 2.16 µΩ·cm (at 260°C)[5]
10–15 µΩ·cm (at room

temperature)[6]

Film Morphology
Highly crystalline with strong

(111) preferred orientation[5]

Highly crystalline and dense[4]

[6]

Growth Rate Not explicitly reported Up to 1.8 Å/cycle (in ALD)[4]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are representative experimental protocols for depositing copper films using these precursors.

Protocol 1: MOCVD of Copper using an Aminoalkoxide
Precursor
This protocol is based on the study of pure copper film growth from bis(diethylamino-2-

propoxy)copper(II), which is structurally analogous to Cu(dmap)₂.[5]

System: A horizontal cold-wall Metal-Organic Chemical Vapor Deposition (MOCVD) reactor

is used.

Substrate: SiO₂/Si(100) substrates are employed.

Precursor Delivery: The solid precursor is placed in a sublimator heated to a temperature

sufficient to generate adequate vapor pressure.
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Carrier Gas: A high-purity inert gas, such as argon or nitrogen, is used to transport the

precursor vapor to the reaction chamber.

Deposition Conditions:

Substrate Temperature: Maintained in the range of 230–350°C.

Reactor Pressure: Maintained at low pressure to ensure vapor phase transport.

Reducing Agent: No external reducing agent is required as the ligand system acts as the

reducing agent (single-source precursor).[7]

Post-Deposition: The system is cooled down under an inert atmosphere before removing the

substrates for analysis.

Protocol 2: ALD of Copper using Cu(acac)₂
This protocol is derived from a study on a binary ALD process for high-quality copper films.[4]

[6]

System: A hot-wall Atomic Layer Deposition (ALD) reactor is utilized.

Substrates: Suitable substrates for copper deposition are prepared.

Precursor and Co-reactant:

Copper Source: Solid Cu(acac)₂ is heated to ~130°C for sublimation.

Reducing Agent: Solid hydroquinone (HQ) is used as a co-reactant and heated to ~95°C

for sublimation.

Deposition Cycle (ALD): Each cycle consists of four steps:

Pulse of Cu(acac)₂ vapor into the chamber.

Purge with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.

Pulse of hydroquinone vapor into the chamber to react with the surface-adsorbed species.
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Purge with the inert gas.

Deposition Conditions:

Substrate Temperature: Maintained between 160°C and 240°C.

Film Growth: The film thickness is controlled by the number of ALD cycles. The reported

growth-per-cycle is approximately 1.8 Å.[4]

Visualized Workflows and Relationships
To better illustrate the processes and concepts, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/352929644_Atomic_Layer_Deposition_of_Copper_Metal_Films_from_Cuacac2_and_Hydroquinone_Reductant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

CVD Process

Analysis

Substrate Cleaning

Vapor Transport to Reactor

Precursor Sublimation

Adsorption on Substrate

Surface Reaction & Film Growth Deposition Time

Byproduct Desorption

Cool Down

Film Characterization

Click to download full resolution via product page

A typical experimental workflow for Chemical Vapor Deposition (CVD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2 | Cu(C5H12NO)2 – Ereztech
[ereztech.com]

2. Bis(dimethylamino-2-propoxy)copper(II), min. 98% Cu(dmap)2 | 185827-91-2
[chemicalbook.com]

3. diva-portal.org [diva-portal.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. d-nb.info [d-nb.info]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b596864?utm_src=pdf-body-img
https://www.benchchem.com/product/b596864?utm_src=pdf-custom-synthesis
https://ereztech.com/bisdimethylamino-2-propoxycopperii-cas-185827-91-2/
https://ereztech.com/bisdimethylamino-2-propoxycopperii-cas-185827-91-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62527350.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62527350.htm
http://www.diva-portal.org/smash/get/diva2:1893884/FULLTEXT01.pdf
https://www.researchgate.net/publication/352929644_Atomic_Layer_Deposition_of_Copper_Metal_Films_from_Cuacac2_and_Hydroquinone_Reductant
https://www.researchgate.net/publication/27281392_A_Study_on_the_Metal_Organic_CVD_of_Pure_Copper_Films_from_Low_Cost_CopperII_Dialkylamino-2-propoxides_Tuning_the_Thermal_Properties_of_the_Precursor_by_Small_Variations_of_the_Ligand
https://d-nb.info/1237719607/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Bis(dimethylamino-2-propoxy)copper(II) vs. copper(II)
acetylacetonate in CVD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596864#bis-dimethylamino-2-propoxy-copper-ii-vs-
copper-ii-acetylacetonate-in-cvd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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